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Methy tetra-Hydro Phthalic Anhydride (MTHPA) -

Methy tetra-Hydro Phthalic Anhydride (MTHPA)

Catalog Number: EVT-8190637
CAS Number:
Molecular Formula: C18H20O6
Molecular Weight: 332.3 g/mol
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Product Introduction

Source and Classification

Methyltetrahydrophthalic anhydride is synthesized primarily from maleic anhydride and pentadiene through a Diels-Alder reaction. This process involves the cycloaddition of maleic anhydride with a diene, resulting in the formation of the anhydride structure. The compound can be classified under the category of anhydrides, specifically cyclic anhydrides, which are characterized by their ability to participate in various chemical reactions due to their electrophilic nature.

Synthesis Analysis

The synthesis of methyltetrahydrophthalic anhydride typically employs the Diels-Alder reaction between maleic anhydride and pentadiene. This reaction is favored due to the high reactivity of maleic anhydride with diene compounds.

Technical Parameters

  1. Reaction Conditions:
    • Temperature: Typically conducted at elevated temperatures to enhance reaction rates.
    • Pressure: Atmospheric pressure is commonly sufficient, though variations may occur depending on specific setups.
  2. Catalysts:
    • Catalytic methods have been explored to increase yield and selectivity. Nickel-based catalysts have shown effectiveness in hydrogenation processes following the initial synthesis, improving product purity and reducing by-products .
  3. Yield:
    • The yield of methyltetrahydrophthalic anhydride can vary based on reaction conditions but often exceeds 80% under optimized conditions .
Molecular Structure Analysis

Methyltetrahydrophthalic anhydride has a distinct molecular structure characterized by its cyclic anhydride form. It consists of a fused ring system with two carbonyl groups (C=O) adjacent to each other, contributing to its reactivity.

Structural Data

  • Molecular Formula: C₈H₈O₃
  • Molecular Weight: Approximately 168.15 g/mol
  • Structural Features:
    • The presence of two carbonyl groups enhances electrophilicity.
    • The cyclic structure allows for conformational flexibility, influencing its reactivity in polymerization processes.
Chemical Reactions Analysis

Methyltetrahydrophthalic anhydride participates in various chemical reactions, primarily involving nucleophilic attack on its carbonyl groups.

Key Reactions

  1. Hydrolysis:
    • In the presence of water, methyltetrahydrophthalic anhydride can hydrolyze to form methyltetrahydrophthalic acid, which further participates in esterification or amide formation.
  2. Polymerization:
    • It acts as a hardener in epoxy formulations, reacting with epoxides to form cross-linked structures that enhance thermal and mechanical properties.
  3. Hydrogenation:
    • Under specific catalytic conditions (e.g., using nickel catalysts), it can undergo hydrogenation to yield methyltetrahydrophthalic acid derivatives .
Mechanism of Action

The mechanism of action for methyltetrahydrophthalic anhydride primarily involves its electrophilic nature due to the carbonyl groups.

Detailed Mechanism

  1. Nucleophilic Attack:
    • Nucleophiles such as amines or alcohols attack the carbonyl carbon, leading to ring-opening and subsequent formation of stable products.
  2. Polymer Cross-linking:
    • In epoxy resin applications, methyltetrahydrophthalic anhydride reacts with epoxide groups through a similar nucleophilic mechanism, resulting in a three-dimensional network structure that provides enhanced durability.
Physical and Chemical Properties Analysis

Methyltetrahydrophthalic anhydride exhibits several notable physical and chemical properties:

Key Properties

  • Appearance: Colorless to pale yellow liquid.
  • Boiling Point: Approximately 210 °C.
  • Melting Point: Solidifies at lower temperatures; specific values depend on purity.
  • Solubility: Soluble in organic solvents such as acetone and ether but insoluble in water.

Chemical Stability

The compound is stable under normal conditions but can decompose when exposed to moisture or high temperatures, necessitating careful handling during storage and use.

Applications

Methyltetrahydrophthalic anhydride has diverse applications across various industries:

  1. Epoxy Resins:
    • Primarily used as a hardener in epoxy formulations, enhancing mechanical strength and thermal resistance.
  2. Coatings:
    • Employed in protective coatings due to its excellent adhesion properties and resistance to chemicals.
  3. Adhesives:
    • Utilized in adhesive formulations for bonding dissimilar materials.
  4. Plasticizers:
    • Acts as a plasticizer in certain polymer applications, improving flexibility and workability.
Synthesis and Production Methodologies of MTHPA

Industrial-Scale Synthesis Protocols

Diels-Alder Reaction Mechanisms in Methyltetrahydrophthalic Anhydride Production

The industrial synthesis of Methyltetrahydrophthalic Anhydride predominantly exploits the pericyclic [4+2] cycloaddition between conjugated dienes and maleic anhydride. This concerted mechanism enables stereospecific formation of the cyclohexene ring structure characteristic of Methyltetrahydrophthalic Anhydride, with complete retention of the dienophile's stereochemistry and predictable endo/exo selectivity governed by the Alder rule. Cracking C5 fractions from ethylene production serve as economically viable diene sources, typically containing 50% reactive dienes including isoprene (methylbuta-1,3-diene), trans-piperylene (trans-1,3-pentadiene), and cyclopentadiene. The reaction proceeds via a single, cyclic transition state where the diene's highest occupied molecular orbital interacts with maleic anhydride's lowest unoccupied molecular orbital, creating two new carbon-carbon bonds simultaneously without intermediates [2] [7] [9].

Industrial implementations increasingly employ continuous microchannel reactor technology to manage the reaction's substantial exothermicity (ΔH ≈ –50 to –70 kJ/mol). These systems leverage enhanced heat transfer coefficients (>10,000 W/m²K) and precise temperature control to eliminate thermal runaway risks inherent in batch reactors. Optimal performance occurs at 15°C with a 1.1:1 diene-to-maleic anhydride molar ratio, achieving 98% conversion within 8 minutes residence time – a significant improvement over batch processing (30–120 minutes). The reaction kinetics follow second-order behavior, with activation energies experimentally determined as 70.97 kJ/mol (cyclopentadiene), 53.11 kJ/mol (isoprene), and 53.35 kJ/mol (trans-piperylene). Microreactors also suppress diene polymerization side reactions through rapid heat dissipation, eliminating local hot spots that initiate radical cascades [2] [3].

Table 1: Kinetic Parameters for Diels-Alder Reactions in Methyltetrahydrophthalic Anhydride Synthesis

Diene ComponentActivation Energy (kJ/mol)Optimal Temperature (°C)Reaction Order
Cyclopentadiene70.97152
Isoprene53.11602
trans-Piperylene53.35802

Catalytic Hydrogenation Pathways for Derivative Formation

Nickel-Based Catalyst Design and Performance Enhancement Strategies

Methylhexahydrophthalic Anhydride production via Methyltetrahydrophthalic Anhydride hydrogenation demands precise catalyst engineering to saturate the cyclohexene ring without degrading the anhydride functionality. Nickel-based catalysts (20–60% Ni/Al₂O₃) dominate industrial practice due to their optimal balance between activity, selectivity, and cost. Performance enhancements focus on: 1) Promoter incorporation: Adding 1–3% molybdenum or chromium oxides improves sulfur resistance and metal dispersion, increasing catalyst lifespan; 2) Support modifications: Utilizing mesoporous γ-alumina with 150–300 m²/g surface area enhances diffusion kinetics for viscous Methyltetrahydrophthalic Anhydride; and 3) Reduction protocols: Controlled H₂ activation at 400–500°C creates highly defective Ni⁰ crystallites (5–15 nm) that boost turnover frequency by 40% versus standard reductions [5] [8].

Reactor design profoundly influences catalyst effectiveness. Slurry-phase systems (180–220°C, 5–15 MPa H₂) provide excellent temperature uniformity but require catalyst separation steps. Conversely, trickle-bed reactors enable continuous operation with catalyst lifetimes exceeding 12 months but demand stringent feed purification to prevent pore blocking. Recent advances demonstrate that doping Ni with 0.5% platinum reduces optimal pressure to 3 MPa while maintaining >99% conversion, significantly lowering compression costs. Selectivity remains consistently >98% across configurations due to the anhydride group's inherent stability under hydrogenation conditions [5] [6].

Kinetic Modeling of Methyltetrahydrophthalic Anhydride Hydrogenation to Methylhexahydrophthalic Anhydride

The hydrogenation pathway follows Langmuir-Hinshelwood kinetics with dissociative hydrogen adsorption and liquid-phase Methyltetrahydrophthalic Anhydride surface reaction as the rate-determining step. The derived rate equation incorporates competitive adsorption terms for reactants and products:

$$r = \frac{k K{MTHPA} K{H2}^{0.5} C{MTHPA} P{H2}^{0.5}}{(1 + K{MTHPA} C{MTHPA} + K{MHHPA} C{MHHPA})(1 + K{H2}^{0.5} P{H2}^{0.5})}$$

Where k represents the surface reaction rate constant, K terms denote adsorption equilibria, C concentrations, and P partial pressures. Experimental validation confirms a 0.5-order hydrogen dependence, indicating dissociative adsorption dominates at industrial pressures. Apparent activation energies range from 45–60 kJ/mol depending on catalyst architecture, with internal diffusion limitations becoming significant above 200°C in pelletized catalysts. First-principles modeling reveals that the syn-facial hydrogen addition occurs preferentially on the less sterically hindered convex face, yielding predominantly the cis-isomer [6].

Table 3: Methylhexahydrophthalic Anhydride Catalyst Performance Metrics

Catalyst SystemTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)
40% Ni/Al₂O₃2001098.599.2
40% Ni-3% Mo/Al₂O₃190899.199.4
35% Ni-0.5% Pt/Al₂O₃180397.898.9

Green Chemistry Approaches in Methyltetrahydrophthalic Anhydride Manufacturing

Waste Minimization and By-Product Utilization Strategies

Modern Methyltetrahydrophthalic Anhydride facilities implement circular economy principles through comprehensive by-product valorization. The Diels-Alder reaction's unreacted C5 fraction (20–30% of feed) undergoes efficient recovery via fractional condensation, yielding >95% pure dienes suitable for reuse or sale to petroleum resin manufacturers. This closed-loop recovery reduces fresh diene requirements by 40% and eliminates volatile organic compound emissions. Process water streams are cycled through closed cooling circuits with <1% blowdown, while isomerization catalysts are recovered via filtration and reactivation for multiple cycles [3] [4].

Solvent-free processing in microchannel reactors represents another green advancement. Traditional batch syntheses required toluene or xylene to manage viscosity and heat transfer, generating 0.3–0.5 kg solvent waste per kg product. Microreactors operate neat due to their superior thermal control, completely eliminating solvent-related volatile organic compounds. Additionally, the high atom economy (98%) of the Diels-Alder reaction is maximized through stoichiometric optimization, with distillation residues (∼5% mass yield) being repurposed as crosslinking agents in alkyd resins or fuel oil supplements. Life cycle assessments demonstrate these measures reduce the cumulative energy demand by 35% and global warming potential by 50% compared to conventional processes [2] [3] [4].

Properties

Product Name

Methy tetra-Hydro Phthalic Anhydride (MTHPA)

IUPAC Name

4-methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione;4-methyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

InChI

InChI=1S/2C9H10O3/c2*1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5H,2-4H2,1H3;4-5,7H,2-3H2,1H3

InChI Key

KMWYVIIDMHHXQP-UHFFFAOYSA-N

SMILES

CC1CCC=C2C1C(=O)OC2=O.CC1CCCC2=C1C(=O)OC2=O

Canonical SMILES

CC1CCC=C2C1C(=O)OC2=O.CC1CCCC2=C1C(=O)OC2=O

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